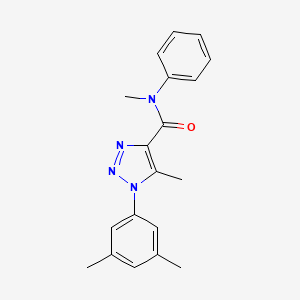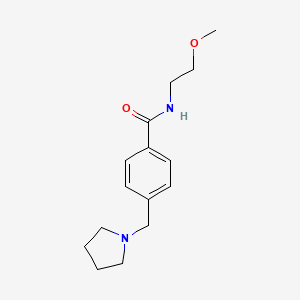![molecular formula C22H26ClN3O3 B4436715 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide](/img/structure/B4436715.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide, also known as A-381393, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 2003 by Abbott Laboratories and has since been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of the D4 receptor, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide can modulate the release of dopamine and other neurotransmitters, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of dopamine and other neurotransmitters, which can affect behavior and cognition. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has also been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for precise modulation of neurotransmitter release. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has also been shown to have low toxicity and good bioavailability. However, there are also limitations to its use in lab experiments. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, its selectivity for the dopamine D4 receptor may limit its utility in experiments that involve other neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide may be useful as a tool for studying the dopamine D4 receptor and its role in behavior and cognition. Finally, there may be opportunities to develop new compounds based on the structure of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide that have improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-addictive effects in animal models of drug addiction, particularly for cocaine and methamphetamine. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-13-29-19-6-4-5-17(14-19)22(28)24-18-7-8-21(20(23)15-18)26-11-9-25(10-12-26)16(2)27/h4-8,14-15H,3,9-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFFDLHPBYOVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4436681.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4436708.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4436716.png)

![1-[(4-ethoxyphenyl)sulfonyl]proline](/img/structure/B4436733.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B4436738.png)